

Experimental procedure for the synthesis of Elvitegravir intermediate

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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylbenzyl bromide

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Application Note: Synthesis of a Key Elvitegravir Intermediate

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a foundational intermediate for Elvitegravir and other quinolone-based pharmaceuticals.

Introduction

Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV infection. Its core chemical structure is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, which is crucial for its biological activity. The synthesis of this quinolone core is a critical step in the overall production of Elvitegravir. This application note details a common and efficient method for preparing this key intermediate through the hydrolysis of its ethyl ester precursor. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a versatile building block for the subsequent introduction of the required side chains to complete the synthesis of the final active pharmaceutical ingredient[1][2].

Reaction Scheme

The synthesis involves the base-catalyzed hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Scheme 1: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate

Experimental Protocol

This protocol is based on a general procedure for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2][3].

Materials and Equipment:

- Ethyl 4-hydroxyquinoline-3-carboxylate
- 2N Sodium Hydroxide (NaOH) solution
- 2N Hydrochloric Acid (HCl) solution
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
- pH paper or pH meter
- Beakers and standard laboratory glassware
- Vacuum oven or desiccator

Procedure:

- Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of a 2N sodium hydroxide solution in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser[2][3].
- Heating: Heat the suspension to reflux with constant stirring. Maintain the reflux for 2 hours to ensure the complete hydrolysis of the ester[2][3].
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the cooled mixture to remove any insoluble materials[2][3].
- Acidification: Transfer the filtrate to a beaker and acidify it to a pH of 4 using a 2N hydrochloric acid solution. A white precipitate of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid will form during this step[2][3].
- Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel[2][3].
- Washing: Wash the collected solid several times with deionized water to remove any residual salts or impurities[2][3].
- Drying: Dry the purified product under vacuum to obtain 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid[2][3].

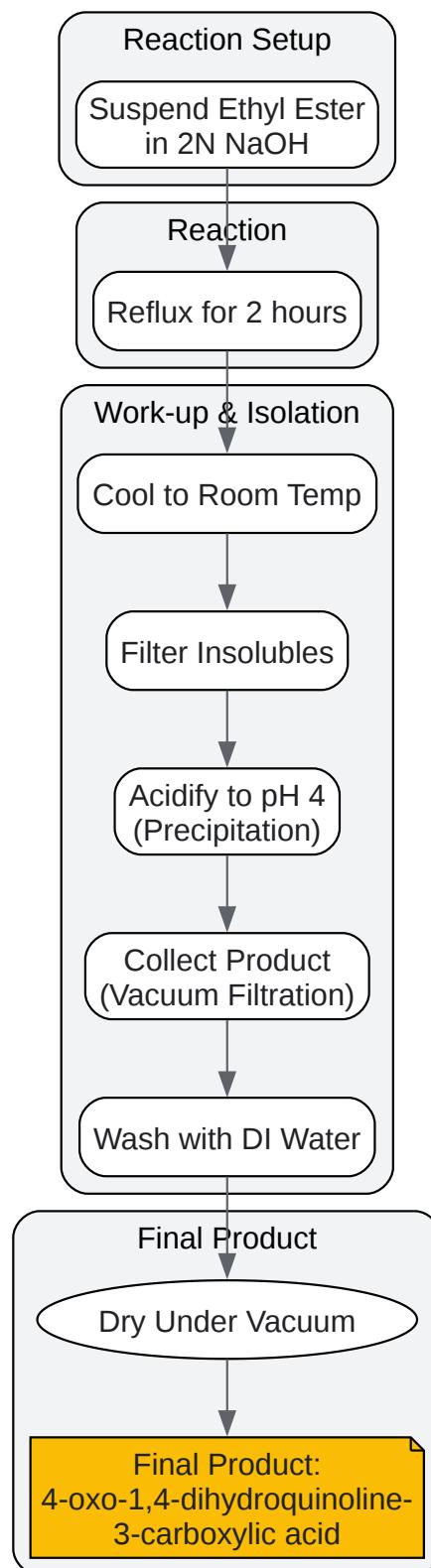
Data Presentation

The following table summarizes the quantitative data from the synthesis.

Parameter	Value	Reference
Starting Material (Ethyl Ester) Mass	15 g	[2][3]
Moles of Starting Material	69 mmol	[2][3]
2N NaOH Volume	150 mL	[2][3]
Reaction Time	2 hours	[2][3]
Final Product (Carboxylic Acid) Mass	10.5 g	[2][3]
Yield	92%	[2][3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

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Caption: Workflow for the synthesis of the quinolone intermediate.

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References

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